
056-(FERROCENYL)HEXANETHIOL
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Overview
Description
056-(Ferrocenyl)hexanethiol (FHT, CAS 134029-92-8) is an organometallic compound featuring a ferrocene moiety linked to a hexanethiol chain. Its molecular formula is C₁₆H₂₂FeS, with a molecular weight of 302.26 g/mol . FHT exists as a dark red liquid with a boiling point range of 321–353°C and requires storage under inert gas (nitrogen or argon) at 2–8°C to prevent degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 056-(FERROCENYL)HEXANETHIOL typically involves the reaction of ferrocene with a hexanethiol derivative. One common method includes the use of a Grignard reagent, where ferrocene is reacted with 6-bromohexanethiol in the presence of magnesium to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
056-(FERROCENYL)HEXANETHIOL undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form from the ferrocenium state.
Substitution: The thiol group can participate in substitution reactions, particularly with gold surfaces to form strong Au-S bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Gold substrates are commonly used for forming self-assembled monolayers.
Major Products Formed
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Formation of self-assembled monolayers on gold surfaces.
Scientific Research Applications
056-(FERROCENYL)HEXANETHIOL has a wide range of applications in scientific research:
Chemistry: Used in the study of electron transfer processes and the formation of self-assembled monolayers.
Biology: Employed in bio-electrochemical devices for sensing and detection of biological molecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable monolayers.
Industry: Utilized in the fabrication of sensor devices and functionalization of graphene-coated surfaces.
Mechanism of Action
The primary mechanism by which 056-(FERROCENYL)HEXANETHIOL exerts its effects is through the formation of self-assembled monolayers on gold substrates. The thiol group reacts with gold to form a strong Au-S bond, creating a densely packed monolayer. This monolayer facilitates electron exchange between the ferrocene moieties and the substrate, making it useful in various electrochemical applications .
Comparison with Similar Compounds
Structural and Functional Analogues
A. Ferrocenyl Thioketones
- Structure: Differ from FHT by replacing the thiol (–SH) group with a thioketone (C=S) moiety. Example: Diferrocenyl thioketone, synthesized via thionation of diferrocenyl ketone .
- Synthesis: Requires Friedel-Crafts acylation followed by thionation, a process less efficient for ferrocenyl derivatives compared to aryl-heteroaryl thioketones .
- Applications: Primarily used in synthesizing S-heterocycles, contrasting with FHT’s role in electron transport .
B. Alkanethiols with Shorter Chains
- Example: 11-Ferrocenylundecanethiol (hypothetical analogue).
- Comparison: Chain Length: Shorter chains (e.g., hexyl vs. undecanyl) affect SAM packing density and electron tunneling efficiency. Longer chains (e.g., undecanyl) may enhance monolayer stability but reduce electron transfer rates. Thermal Stability: FHT’s boiling point (321–353°C) suggests moderate thermal resilience compared to simpler alkanethiols (e.g., hexanethiol, boiling point ~150°C), which lack ferrocene’s robust metallocene structure .
C. Non-Ferrocene Thiols
- Comparison: Functionality: Hexyl acetate lacks electron-transfer capabilities due to the absence of a redox-active ferrocene group. It is primarily a solvent or manufacturing intermediate .
Comparative Data Table
Electron-Transfer Efficiency
FHT’s ferrocene moiety enables reversible redox behavior, critical for electrochemical applications. In contrast:
Biological Activity
056-(Ferrocenyl)hexanethiol, a compound characterized by the integration of a ferrocene moiety with a hexanethiol chain, has garnered attention in various fields, particularly in biochemistry and materials science. Its unique structure imparts distinct properties that facilitate its application in biological systems, especially as a redox-active agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- CAS Number : 134029-92-8
- Molecular Formula : C₁₃H₁₈FeS
- Molecular Weight : 238.2 g/mol
The compound is notable for its dual functionality; the ferrocene part provides electrochemical properties, while the thiol group allows for interactions with biological molecules through thiol-disulfide exchange reactions.
The biological activity of this compound is primarily attributed to its ability to participate in redox reactions. The ferrocene moiety can undergo oxidation and reduction processes, which are crucial for various biochemical pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering protein function and stability.
Key Mechanisms:
- Redox Activity : The ferrocene component can act as an electron donor or acceptor, influencing cellular redox states.
- Thiol Interactions : The thiol group facilitates binding to proteins and enzymes, which can modify their activity.
- Cellular Uptake : The compound's lipophilicity may enhance its cellular permeability, allowing it to exert effects within cells.
Biological Applications
Research has indicated several potential applications for this compound in biological contexts:
- Antioxidant Properties : Studies suggest that compounds with ferrocene structures can exhibit antioxidant activities by scavenging free radicals.
- Antimicrobial Activity : Preliminary studies have shown that ferrocene derivatives can inhibit the growth of certain bacteria and fungi.
- Cancer Therapy : The redox properties of this compound may be harnessed for targeted delivery systems in cancer treatment.
Case Studies and Research Findings
-
Antioxidant Activity Study :
- A study demonstrated that ferrocenyl compounds could reduce oxidative stress in cellular models, suggesting potential use as antioxidants in therapeutic applications .
- Antimicrobial Efficacy :
- Electrochemical Sensing Applications :
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with other ferrocenyl derivatives is essential. Below is a table summarizing some key differences:
Compound Name | Redox Potential | Antimicrobial Activity | Antioxidant Activity |
---|---|---|---|
This compound | Moderate | Yes | Yes |
Ferrocenyl dodecanethiol | High | Moderate | Yes |
Ferrocenyl methylthioacetate | Low | Yes | No |
Properties
CAS No. |
134029-92-8 |
---|---|
Molecular Formula |
C11H17S.C5H5.Fe |
Molecular Weight |
302.261 |
Origin of Product |
United States |
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